molecular formula C17H17ClN4O3S B11992130 8-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-methyl-7-(propan-2-yl)-3,7-dihydro-1H-purine-2,6-dione

8-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-methyl-7-(propan-2-yl)-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B11992130
M. Wt: 392.9 g/mol
InChI Key: MSPJLELOYZXLLI-UHFFFAOYSA-N
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Description

8-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-7-isopropyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a chemical compound with a complex structure that includes a purine core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-7-isopropyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the purine core: This can be achieved through the condensation of appropriate amines and aldehydes, followed by cyclization.

    Introduction of the thioether group: This step involves the reaction of the purine core with 2-(4-chlorophenyl)-2-oxoethyl chloride in the presence of a base to form the thioether linkage.

    Substitution reactions: Further functionalization of the purine core can be achieved through various substitution reactions to introduce the isopropyl and methyl groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

8-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-7-isopropyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione can undergo various types of chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles such as amines, thiols, and alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thioether group would yield sulfoxides or sulfones, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe to study various biological processes.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 8-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-7-isopropyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione would depend on its specific application. In a biological context, it could interact with various molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways involved would need to be elucidated through further research.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: A well-known purine derivative with stimulant effects.

    Theobromine: Another purine derivative found in chocolate with mild stimulant effects.

    Theophylline: A purine derivative used in the treatment of respiratory diseases.

Uniqueness

8-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-7-isopropyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other purine derivatives

Properties

Molecular Formula

C17H17ClN4O3S

Molecular Weight

392.9 g/mol

IUPAC Name

8-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-3-methyl-7-propan-2-ylpurine-2,6-dione

InChI

InChI=1S/C17H17ClN4O3S/c1-9(2)22-13-14(21(3)16(25)20-15(13)24)19-17(22)26-8-12(23)10-4-6-11(18)7-5-10/h4-7,9H,8H2,1-3H3,(H,20,24,25)

InChI Key

MSPJLELOYZXLLI-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=C(N=C1SCC(=O)C3=CC=C(C=C3)Cl)N(C(=O)NC2=O)C

Origin of Product

United States

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